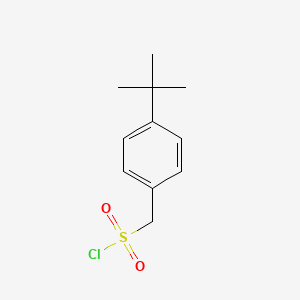

(4-tert-butylphenyl)methanesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-tert-butylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJDUPGGBSPJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383290 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-61-2 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride

CAS Number: 519056-61-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanesulfonyl chloride, a key reagent in synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, outlines a plausible synthesis methodology based on related compounds, and discusses its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |

| Molecular Weight | 246.75 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 519056-61-2 | PubChem[1] |

| SMILES | CC(C)(C)c1ccc(cc1)CS(=O)(=O)Cl | PubChem[1] |

| InChIKey | NEJDUPGGBSPJLG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Computed) | 3.6 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 42.5 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 15 | PubChem[1] |

| Formal Charge (Computed) | 0 | PubChem[1] |

| Complexity (Computed) | 290 | PubChem[1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for preparing analogous sulfonyl chlorides, such as methanesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride.

The most probable synthetic pathway involves the chlorosulfonation of a suitable precursor, likely (4-tert-butylphenyl)methanethiol or a related sulfonic acid derivative. A general two-step conceptual workflow is proposed below.

Caption: Conceptual workflow for the synthesis of this compound.

Inferred Experimental Protocol

The following is a generalized, inferred protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Materials:

-

(4-tert-butylphenyl)methanesulfonic acid or its sodium salt

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-tert-butylphenyl)methanesulfonic acid in an excess of thionyl chloride.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- Aromatic protons appearing as two doublets in the range of 7.2-7.5 ppm.- A singlet for the methylene protons adjacent to the sulfonyl chloride group, shifted downfield (~4.5-5.0 ppm). |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~34 ppm).- A signal for the methyl carbons of the tert-butyl group (~31 ppm).- Aromatic carbon signals in the range of 125-155 ppm.- A signal for the methylene carbon adjacent to the sulfonyl chloride group (~60-70 ppm). |

| IR (Infrared) | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons in the range of 3100-2850 cm⁻¹.- C=C stretching vibrations for the aromatic ring around 1600-1450 cm⁻¹.- A band for the S-Cl stretch, typically in the region of 600-500 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ would be expected at m/z 246, with an isotope peak [M+2]⁺ at m/z 248 due to the presence of chlorine-37.- Fragmentation may involve the loss of the chlorine atom, the SO₂Cl group, and cleavage of the benzylic C-S bond. A prominent peak corresponding to the tert-butylbenzyl cation (m/z 147) would be expected. |

Reactivity and Applications in Drug Development

Sulfonyl chlorides are highly reactive electrophiles and are valuable reagents in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters.

Caption: Key reactions of this compound.

Formation of Sulfonamides

This compound is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. The bulky tert-butylphenyl moiety can be utilized to probe steric pockets in enzyme active sites or receptors.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a non-nucleophilic base will yield sulfonate esters. Mesylates (methanesulfonates) are excellent leaving groups in nucleophilic substitution and elimination reactions, making this compound a useful tool for further molecular elaboration in multi-step syntheses of complex drug candidates.

While no specific biological targets or signaling pathways have been directly associated with this compound in the reviewed literature, its utility as a synthetic building block suggests its potential role in the development of novel therapeutics. The incorporation of the (4-tert-butylphenyl)methylsulfonyl moiety into various molecular scaffolds could lead to compounds with a range of biological activities.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for reactive sulfonyl chlorides.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental validation of its properties and synthetic protocols is encouraged to fully elucidate its potential in chemical synthesis and drug discovery.

References

physical properties of (4-tert-butylphenyl)methanesulfonyl chloride

An In-depth Technical Guide on the Physical Properties of (4-tert-butylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is compiled from various chemical data sources and is intended to assist researchers and professionals in drug development and other scientific endeavors.

Core Physical Properties

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |

| Molecular Weight | 246.75 g/mol | PubChem[1], Sigma-Aldrich |

| Physical State | Solid | Sigma-Aldrich |

| CAS Number | 519056-61-2 | PubChem[1] |

Note: Experimental data for melting point, boiling point, density, and solubility for this compound are not currently available in the cited resources.

Experimental Protocols

Detailed experimental protocols for the determination of the are not explicitly described in the available literature. However, standard methodologies for determining the physical properties of solid organic compounds would be applicable. These include:

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range over which it melts is observed.

-

Boiling Point: For solids, the boiling point is determined under reduced pressure to prevent decomposition.

-

Density: Can be measured using techniques such as gas pycnometry for solids.

-

Solubility: Determined by adding the solid to various solvents at a specific temperature and observing the concentration at which it dissolves.

Logical Relationships in Synthesis

While specific signaling pathways involving this compound are not documented, its structural relative, methanesulfonyl chloride, is a widely used reagent in organic synthesis, particularly in drug discovery. It is primarily used to introduce a mesylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The synthesis of a mesylate from an alcohol using methanesulfonyl chloride is a common transformation. The logical workflow for such a reaction is depicted below.

Caption: General workflow for the mesylation of an alcohol.

References

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride (C11H15ClO2S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug discovery, supported by relevant biological data and pathway visualizations.

Chemical and Physical Properties

This compound is a solid organic compound. The bulky tert-butyl group on the phenyl ring significantly influences its solubility and reactivity. While specific experimental data is limited in publicly available literature, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |

| Molecular Weight | 246.75 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 519056-61-2 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. | Inferred |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | PubChem[1] |

Synthesis and Experimental Protocols

Synthesis via Oxidative Chlorination of (4-tert-butylphenyl)methanethiol

This is the most direct and likely highest-yielding method. The starting material, (4-tert-butylphenyl)methanethiol (also known as 4-tert-butylbenzyl mercaptan), is commercially available. The reaction involves the oxidation of the thiol to a sulfonyl chloride in the presence of a chlorinating agent.

Experimental Protocol:

-

Materials:

-

(4-tert-butylphenyl)methanethiol

-

Glacial acetic acid

-

Water

-

Chlorine gas or an alternative chlorinating agent (e.g., sulfuryl chloride)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1 equivalent) in a mixture of glacial acetic acid and water.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add a solution of the chlorinating agent in a suitable solvent dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color of excess chlorine disappears.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Workflow for the Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in common public spectral databases. The following table provides predicted and analogous data for reference.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data for this compound |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ 153.0, 131.0, 129.5, 126.5, 65.0 (CH₂), 34.5, 31.0 ppm. |

| FT-IR | Characteristic peaks expected around 1370 cm⁻¹ (asymmetric SO₂) and 1170 cm⁻¹ (symmetric SO₂). |

| Mass Spec (EI) | Predicted m/z: 246 (M⁺), with characteristic isotopic pattern for chlorine. Fragmentation would likely show loss of SO₂Cl. |

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of various sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. The tert-butylphenyl moiety is a common feature in many pharmacologically active molecules, often contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.

Synthesis of Bioactive Sulfonamides

The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane.

General Experimental Protocol for Sulfonamide Synthesis:

-

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

-

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Potential Therapeutic Targets

While direct evidence of this compound's use in synthesizing marketed drugs is limited, the structural motif of N-(4-tert-butylbenzyl)sulfonamide is present in compounds investigated for various therapeutic targets.

Derivatives of N-(4-tert-butylbenzyl) amides and thioureas have been explored as potent antagonists of the TRPV1 receptor, a key player in pain sensation.[2] The this compound could be a key intermediate for synthesizing novel sulfonamide-based TRPV1 antagonists.

Signaling Pathway of TRPV1 in Nociception

Caption: Simplified signaling pathway of TRPV1 activation and its inhibition.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its utility in the construction of diverse sulfonamide libraries makes it a compound of interest for researchers developing novel therapeutics. While detailed experimental and spectroscopic data remain to be fully documented in public domains, established synthetic methodologies provide a clear path for its preparation and utilization. The exploration of its derivatives as modulators of targets such as TRPV1 highlights the promising future for this compound in medicinal chemistry.

References

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-tert-butylphenyl)methanesulfonyl chloride is a specialized organic reagent that serves as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive sulfonyl chloride moiety attached to a sterically hindered tert-butylphenyl group, imparts unique properties that are advantageous in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also known by various synonyms, including 4-tert-butylbenzylsulfonyl chloride[1].

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 519056-61-2 | [1] |

| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |

| Molecular Weight | 246.75 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | [1] |

| InChIKey | NEJDUPGGBSPJLG-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃, predicted) | ¹³C NMR (CDCl₃, predicted) |

| ~ 1.3 ppm (s, 9H, C(CH₃)₃) | ~ 31.0 ppm (C(C H₃)₃) |

| ~ 3.5 ppm (s, 2H, CH₂) | ~ 34.5 ppm (C (CH₃)₃) |

| ~ 7.4 ppm (d, 2H, Ar-H) | ~ 60.0 ppm (C H₂) |

| ~ 7.5 ppm (d, 2H, Ar-H) | ~ 126.0 ppm (Ar-C) |

| ~ 130.0 ppm (Ar-C) | |

| ~ 135.0 ppm (Ar-C) | |

| ~ 152.0 ppm (Ar-C) |

Synthesis

A common and effective method for the synthesis of aryl- and alkylsulfonyl chlorides is the oxidative chlorination of the corresponding thiols. For this compound, a viable synthetic pathway begins with the corresponding thiol, (4-tert-butylphenyl)methanethiol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3]

Step 1: Preparation of the Reaction Mixture

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the stirred solution to 0-5 °C using an ice bath.

Step 2: Oxidative Chlorination

-

Slowly add a chlorinating and oxidizing agent, such as trichloroisocyanuric acid (TCCA) or chlorine gas in a controlled manner, to the cooled solution. The addition should be done portion-wise or at a slow rate to maintain the temperature below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, filter the mixture to remove any solid by-products (e.g., cyanuric acid if TCCA is used).

-

Transfer the filtrate to a separatory funnel and add an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid (e.g., 1% HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is primarily used as a reagent to introduce the (4-tert-butylphenyl)methanesulfonyl group onto nucleophilic moieties such as alcohols and amines. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for several reasons:

-

Formation of Stable Sulfonamides: The reaction with primary or secondary amines yields highly stable sulfonamides. The sulfonamide functional group is a common motif in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[4][5]

-

Activation of Alcohols: The reaction with alcohols produces sulfonate esters. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. This two-step process allows for the conversion of a poorly reactive hydroxyl group into a versatile intermediate for further molecular elaboration.

The tert-butyl group on the phenyl ring provides steric bulk, which can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides or sulfonates. This can be exploited to achieve selective reactions or to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The related compound, 4-tert-butylbenzyl chloride, is known to be an intermediate in the synthesis of antiallergic drugs and analgesics, highlighting the utility of the 4-tert-butylphenyl moiety in bioactive molecules.[6]

Experimental Protocol: Synthesis of a Sulfonamide

This is a general protocol for the reaction of this compound with a primary or secondary amine.[4][7]

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Sulfonyl Chloride

-

Dissolve this compound (1.1-1.2 eq.) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Caption: General reaction pathway for sulfonamide synthesis.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Based on the data for similar sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Source: PubChem CID 2794645[1]

Conclusion

This compound is a valuable synthetic intermediate for the introduction of the (4-tert-butylphenyl)methanesulfonyl group into organic molecules. Its primary application lies in the formation of stable sulfonamides and reactive sulfonate esters, which are key transformations in the synthesis of pharmaceuticals and other bioactive compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings, enabling the efficient synthesis of novel and complex molecular architectures.

References

- 1. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

(4-tert-butylphenyl)methanesulfonyl chloride structure and synthesis

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl Chloride

Introduction

This compound is a sulfonyl chloride derivative of toluene. It is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity stems from the sulfonyl chloride group, which readily undergoes nucleophilic substitution, making it a valuable building block for introducing the (4-tert-butylphenyl)methylsulfonyl moiety into target molecules. This guide provides a comprehensive overview of its structure, synthesis, and key data.

Chemical Structure

The molecular structure of this compound consists of a phenyl ring substituted with a tert-butyl group at the para position. A methanesulfonyl chloride group is attached to the phenyl ring.

Molecular Formula: C₁₁H₁₅ClO₂S

Molecular Weight: 246.75 g/mol

Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl

InChI Key: YQDQJSPPRRJGDE-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound typically involves a two-step process starting from 4-tert-butyltoluene. The first step is the radical bromination of the benzylic position, followed by the formation of a sodium sulfinate salt and subsequent chlorination.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-tert-butylbenzyl bromide

-

To a solution of 4-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-tert-butylbenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of Sodium 4-tert-butylphenylmethanesulfinate

-

Prepare a solution of sodium sulfite (1.2 equivalents) in water.

-

Add the crude 4-tert-butylbenzyl bromide (1 equivalent) to the sodium sulfite solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature. The sodium 4-tert-butylphenylmethanesulfinate may precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.

-

Dry the solid under vacuum to obtain the sodium sulfinate salt.

Step 3: Synthesis of this compound

-

Suspend the dry sodium 4-tert-butylphenylmethanesulfinate (1 equivalent) in an inert solvent such as dichloromethane or chloroform.

-

Cool the suspension in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂, 1.5 equivalents) or phosphorus pentachloride (PCl₅, 1.2 equivalents), to the suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Pour the reaction mixture onto crushed ice and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes typical data obtained during the synthesis and characterization of this compound.

| Parameter | Value |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Purity (by HPLC) | ≥98% |

| Typical Overall Yield | 60-75% |

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.35 | d, J = 8.4 Hz | 2H | Ar-H |

| 4.90 | s | 2H | CH₂ |

| 1.32 | s | 9H | C(CH₃)₃ |

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 154.0 | Ar-C |

| 130.2 | Ar-CH |

| 126.5 | Ar-CH |

| 125.8 | Ar-C |

| 65.0 | CH₂ |

| 34.7 | C(CH₃)₃ |

| 31.2 | C(CH₃)₃ |

synonyms for (4-tert-butylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic reagent that plays a significant role as a building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that are advantageous in multistep synthetic pathways. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Identity and Synonyms

A clear identification of this compound is crucial to distinguish it from its structural isomer, 4-tert-butylbenzenesulfonyl chloride, where the sulfonyl chloride group is directly attached to the benzene ring.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 519056-61-2[1] |

| Molecular Formula | C₁₁H₁₅ClO₂S[1] |

| Molecular Weight | 246.75 g/mol [1] |

Table 1: Primary Identifiers for this compound

The compound is also known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.

| Synonym |

| 4-tert-Butylbenzylsulfonyl chloride[2] |

| [4-(tert-Butyl)phenyl]methanesulfonyl chloride |

| 4-(1,1-Dimethylethyl)benzenemethanesulfonyl chloride |

| 4-tert-Butylbenzylsulphonyl chloride |

| (4-(tert-butyl)phenyl)Methanesulfonyl |

Table 2: Common Synonyms for this compound

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a reagent is fundamental for its effective use in synthesis.

| Property | Value |

| Appearance | Solid |

| Molecular Weight | 246.75 g/mol [1] |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 246.0481286 g/mol [1] |

| Monoisotopic Mass | 246.0481286 g/mol [1] |

Table 3: Physicochemical Properties of this compound

While specific spectroscopic data for this compound is not widely published in readily accessible databases, the expected spectral characteristics can be inferred from its structure. The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons, the methylene protons of the benzyl group, and the aromatic protons. The ¹³C NMR would similarly display distinct peaks for each carbon environment. Infrared (IR) spectroscopy would reveal strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group.

Synthesis Protocols

The synthesis of this compound typically involves the conversion of a suitable precursor, such as 4-tert-butylbenzyl chloride. A general conceptual pathway is outlined below.

Conceptual Synthetic Pathway

A plausible synthetic route involves a two-step process starting from the commercially available 4-tert-butylbenzyl chloride.

Figure 1. Conceptual synthetic pathway for this compound.

Experimental Protocol: A Representative Procedure

Step 1: Preparation of Sodium (4-tert-butylphenyl)methanesulfonate

-

To a solution of 4-tert-butylbenzyl chloride in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium sulfite.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

The resulting aqueous solution containing the sodium (4-tert-butylphenyl)methanesulfonate may be used directly in the next step or the salt can be isolated by evaporation of the water.

Step 2: Chlorination to this compound

-

To the crude sodium (4-tert-butylphenyl)methanesulfonate, add a chlorinating agent such as thionyl chloride or phosphorus pentachloride, optionally in an inert solvent like dichloromethane.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Carefully quench the reaction mixture by pouring it onto ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its function as a versatile sulfonating agent. The methanesulfonyl group can be introduced onto nucleophilic moieties such as alcohols and amines to form methanesulfonates (mesylates) and methanesulfonamides, respectively.

Formation of Methanesulfonates and Methanesulfonamides

The reaction of this compound with alcohols or amines is a key transformation in the synthesis of various pharmaceutical candidates. The bulky tert-butyl group can influence the pharmacokinetic properties of the final molecule, potentially improving its metabolic stability or modulating its receptor binding profile.

Figure 2. General reactions of this compound with alcohols and amines.

Role in the Synthesis of Kinase Inhibitors

While specific examples directly citing the use of this compound are sparse in the available literature, its structural motifs are relevant to the design of kinase inhibitors. For instance, the development of inhibitors for kinases like the Abelson (Abl) tyrosine kinase, implicated in Chronic Myelogenous Leukemia (CML), often involves molecules with sulfonamide linkages.[3][4] The tert-butylphenyl group can serve as a hydrophobic moiety that interacts with specific pockets in the kinase active site.

Use as an Intermediate in Pharmaceutical Synthesis

The related compound, 4-tert-butylbenzyl chloride, is a known intermediate in the synthesis of antiallergic drugs and vanilloid receptor agonists.[2] This suggests that this compound could be employed in similar synthetic strategies where a sulfonyl chloride functionality is required for subsequent transformations.

Experimental Protocols for Reactions

The following are generalized experimental protocols for the reaction of sulfonyl chlorides with alcohols and amines, which can be adapted for this compound.

Protocol for Mesylation of an Alcohol

-

Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.2 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol for Sulfonamide Formation with an Amine

-

Dissolve the amine (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, being harmful if swallowed, and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to introduce the 4-tert-butylphenylmethanesulfonyl group provides a pathway to novel sulfonamides and sulfonates with potential applications in drug development. While detailed published examples of its specific use are not abundant, its structural features and reactivity profile suggest its utility in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The experimental protocols provided herein offer a foundation for its application in synthetic research. As with all reactive chemical reagents, proper handling and safety precautions are paramount.

References

safety and hazards of (4-tert-butylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Safety and Hazards of (4-tert-butylphenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for this compound (CAS No. 519056-61-2). The information is intended for professionals in research, development, and manufacturing who may handle this compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety assessments are provided.

Physicochemical and General Information

This compound is a solid organic compound.[1] Key identifying information is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 519056-61-2[2][3] |

| Molecular Formula | C₁₁H₁₅ClO₂S[3][4] |

| Molecular Weight | 246.75 g/mol [3][4] |

| Appearance | Solid[1] |

| Synonyms | [4-(tert-Butyl)phenyl]methanesulfonyl chloride, 4-tert-Butylbenzylsulfonyl chloride[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties, as well as its potential for acute toxicity if swallowed.

GHS Classification Summary [3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[5]

Hazard Pictograms:

-

Corrosion

-

Irritant

Toxicological Data

Toxicological Data for Methanesulfonyl Chloride (for comparative purposes)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 50 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 200-2000 mg/kg | [2] |

| LC50 | Rat | Inhalation | 25 mg/L (4 h) | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key hazards associated with this compound.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of a substance.[3]

Principle: The test substance is administered in a single dose by gavage to a group of fasted animals.[3] The animals are observed for a defined period, and mortality is recorded to calculate the LD50 value.[3]

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats) of a single sex are used.[3] At least 5 animals are used per dose level.[3]

-

Housing and Environment: The animals are housed in cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[3]

-

Fasting: Food is withheld overnight before administration of the test substance.[3]

-

Dose Administration: The substance is administered orally using a stomach tube or cannula.[3] An aqueous solution is preferred, but an oil solution or other suitable vehicle may be used.[3] The volume administered should not exceed 1 mL/100 g of body weight for rodents.[3]

-

Observation Period: Animals are observed for at least 14 days. All signs of toxicity and mortality are recorded.

-

Data Analysis: The LD50 is calculated using a statistical method.[3]

Skin Corrosion/Irritation (Representative Protocol based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin corrosion or irritation.

Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for a fixed period. The skin is then observed for signs of erythema (redness) and edema (swelling).

Methodology:

-

Test Animal: A single healthy, young adult albino rabbit is typically used for the initial test.

-

Test Site Preparation: The fur is clipped from a small area (approximately 6 cm²) on the back of the animal 24 hours before the test.

-

Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin area and covered with a gauze patch.

-

Exposure Period: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations can continue for up to 14 days.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale. The scores are used to classify the substance as corrosive or irritant.

Serious Eye Damage/Eye Irritation (Representative Protocol based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause serious eye damage or irritation.[6]

Principle: The test substance is applied in a single dose to one eye of an animal (typically an albino rabbit). The eye is then observed for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[6]

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are used.[7] An initial test is performed on a single animal.[6]

-

Pre-test Examination: Both eyes of the animal are examined within 24 hours before the test to ensure there are no pre-existing defects.[7]

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.[8] The other eye remains untreated and serves as a control.[6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The observation period may be extended up to 21 days if the effects are not reversible within the initial period.[8]

-

Scoring: The degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored using a standardized system. These scores are used to classify the substance's potential for eye damage or irritation.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animal.[7]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] Work in a well-ventilated area or under a chemical fume hood.[9]

Safe Handling Practices

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Ensure eyewash stations and safety showers are close to the workstation.[9]

-

Avoid contact with water, as it may liberate toxic gas.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Store under an inert atmosphere to maintain product quality.[2]

-

Keep away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.[2][5]

Reactivity and Stability

-

Stability: Stable under normal conditions.[5]

-

Reactivity: Reacts with water, liberating toxic gas.[5]

-

Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[5]

-

Incompatible Materials: Water, strong oxidizing agents, bases, alcohols, and amines.[2][5]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[2][5]

-

Hazardous Polymerization: Does not occur.[5]

First Aid Measures

Immediate medical attention is required for any exposure.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

-

Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower.[2] Wash off with soap and plenty of water.[2] Call a physician immediately.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[2] Call a poison center or doctor immediately.[2]

-

Ingestion: Rinse mouth.[2] DO NOT induce vomiting.[2] Call a physician or poison control center immediately.[2] Ingestion can cause burns of the upper digestive and respiratory tracts.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[6] Evacuate personnel to safe areas.[6] Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]

Diagrams

Safe Handling and Emergency Response Workflow

References

- 1. [4-(tert-Butyl)phenyl]methanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. search.library.nyu.edu [search.library.nyu.edu]

Commercial Suppliers and Technical Guide for (4-tert-butylphenyl)methanesulfonyl chloride

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of (4-tert-butylphenyl)methanesulfonyl chloride (CAS No. 519056-61-2), a valuable building block in organic synthesis. The guide details its chemical and physical properties, provides safety information, and outlines a general experimental workflow for its use.

Commercial Availability

A number of chemical suppliers offer this compound, catering to a range of research and development needs from laboratory scale to potential pilot-plant quantities. The following table summarizes key information from several commercial suppliers. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Thermo Scientific (Fisher Scientific) | [4-(tert-Butyl)phenyl]methanesulfonyl chloride, Tech.[1] | 519056-61-2 | C11H15ClO2S | 246.75 | Available in various quantities.[1] |

| Georganics | [4-(tert-Butyl)phenyl]methanesulfonyl chloride | 519056-61-2 | C11H15ClO2S | 246.75 | Offers high-purity compound for research applications.[2] |

| ChemShuttle | This compound | 519056-61-2 | C11H15ClO2S | 246.75 | Worldwide supplier for research applications. |

| ChemicalBook | [4-(TERT-BUTYL)PHENYL]METHANESULFONYL CHLORIDE | 519056-61-2 | C11H15ClO2S | 246.75 | Lists multiple global suppliers.[3] |

| PubChem | This compound | 519056-61-2 | C11H15ClO2S | 246.75 | Provides a list of chemical vendors.[4] |

Physicochemical and Safety Data

Understanding the properties and hazards of a chemical is paramount for its safe handling and effective use in experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C11H15ClO2S | PubChem[4] |

| Molecular Weight | 246.75 g/mol | PubChem[4] |

| CAS Number | 519056-61-2 | PubChem[4] |

Safety and Hazard Information:

This compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Key hazard statements (H-statements) include:

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[5]

Experimental Protocols: A General Workflow for Sulfonylation

This compound is primarily used as a reagent to introduce the (4-tert-butylphenyl)methylsulfonyl group onto a substrate, typically an alcohol or an amine, to form the corresponding sulfonates or sulfonamides. The following is a generalized experimental protocol for a sulfonylation reaction.

Reaction Setup:

-

To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate (e.g., an alcohol or amine, 1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of the sulfonyl chloride to the cooled solution of the substrate via a dropping funnel or syringe.

-

Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to the reaction mixture to scavenge the HCl generated during the reaction.

Reaction and Work-up:

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure sulfonated product.

Visualized Workflows and Pathways

To aid in the conceptual understanding of the procurement and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Caption: Generalized Reaction Pathway for Sulfonylation.

References

- 1. [4-(tert-Butyl)phenyl]methanesulfonyl chloride, Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 2. [4-(tert-Butyl)phenyl]methanesulfonyl chloride - High purity | EN [georganics.sk]

- 3. [4-(TERT-BUTYL)PHENYL]METHANESULFONYL CHLORIDE | 519056-61-2 [amp.chemicalbook.com]

- 4. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in (4-tert-butylphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Framework: Electrophilicity of the Sulfonyl Chloride Group

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is centered on the highly electrophilic nature of the sulfur atom. This electrophilicity is a consequence of the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[1] This polarization creates a significant partial positive charge on the sulfur atom, making it susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines.[2]

The generally accepted mechanism for nucleophilic substitution at a sulfonyl sulfur is a bimolecular nucleophilic substitution (SN2)-type process.[3][4] In this concerted mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The possibility of an addition-elimination mechanism, involving a pentacoordinate intermediate, has also been considered, particularly with strong nucleophiles.[4]

Influence of the (4-tert-butylphenyl)methyl Substituent

The substituent attached to the sulfonyl group plays a crucial role in modulating the electrophilicity of the sulfur atom. In the case of (4-tert-butylphenyl)methanesulfonyl chloride, the key features are the methylene (-CH2-) spacer and the para-tert-butyl group on the phenyl ring.

-

Methylene Spacer: The presence of the methylene group between the phenyl ring and the sulfonyl chloride moiety differentiates its electronic behavior from aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride). The primary electronic influence of the phenyl group is transmitted via inductive effects rather than resonance.

-

para-tert-Butyl Group: The tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation. In the para position of the phenyl ring, it will slightly increase the electron density of the benzyl moiety.

Considering these factors, the (4-tert-butylphenyl)methyl group is expected to be electron-donating overall, albeit weakly. This will have the effect of slightly reducing the partial positive charge on the sulfur atom compared to an unsubstituted benzylsulfonyl chloride. Consequently, the electrophilicity of the sulfur atom in this compound is predicted to be lower than that of benzylsulfonyl chloride and significantly lower than that of benzenesulfonyl chlorides bearing electron-withdrawing substituents (e.g., p-nitrobenzenesulfonyl chloride).[3][4]

This prediction is supported by extensive studies on the solvolysis of substituted benzenesulfonyl chlorides, which consistently show that electron-donating groups decrease the reaction rate, while electron-withdrawing groups accelerate it.[3][4] This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants. For the solvolysis of benzenesulfonyl chlorides, positive rho (ρ) values are typically observed, indicating that the reaction is favored by electron-withdrawing substituents.[3]

Quantitative Data and Comparisons

While specific kinetic data for the solvolysis of this compound is not available in the literature, the following table provides data for related sulfonyl chlorides to allow for a qualitative comparison.

| Sulfonyl Chloride | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Benzenesulfonyl chloride | 50% water/50% acetone | 25 | Value not specified | [3] |

| p-Methylbenzenesulfonyl chloride | 50% water/50% acetone | 25 | Slower than benzenesulfonyl chloride | [3] |

| p-Nitrobenzenesulfonyl chloride | 50% water/50% acetone | 25 | Faster than benzenesulfonyl chloride | [3] |

| Methanesulfonyl chloride | Water | 20 | Value not specified | [3] |

Based on the electronic effects discussed, the rate of solvolysis for this compound is expected to be slower than that of benzenesulfonyl chloride and likely comparable to or slightly slower than p-methylbenzenesulfonyl chloride under identical conditions.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and kinetic analysis of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from the corresponding sulfonic acids.[5][6]

Materials:

-

(4-tert-butylphenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene

-

Ice bath

-

Rotary evaporator

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-tert-butylphenyl)methanesulfonic acid.

-

Add anhydrous toluene to create a slurry.

-

Carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases (the off-gases can be bubbled through a basic solution to neutralize).

-

Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting sulfonic acid.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes), though it may be used crude in some applications.

Kinetic Analysis of Solvolysis by Conductometry

This protocol describes a method to determine the rate of solvolysis of this compound in a given solvent system by monitoring the change in conductivity over time.[7][8] The solvolysis reaction produces hydrochloric acid and (4-tert-butylphenyl)methanesulfonic acid, leading to an increase in the ionic concentration of the solution.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., acetone/water mixture)

-

Conductivity meter with a probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Prepare a stock solution of the desired solvent mixture (e.g., 80:20 acetone:water by volume).

-

Place a known volume of the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath.

-

Immerse the conductivity probe in the solvent and allow the reading to stabilize.

-

Prepare a concentrated stock solution of this compound in a small amount of the anhydrous organic component of the solvent system (e.g., acetone).

-

To initiate the reaction, rapidly inject a small, known volume of the sulfonyl chloride stock solution into the reaction vessel with vigorous stirring. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻³ to 10⁻⁴ M) to ensure first-order kinetics.

-

Start the stopwatch immediately upon addition of the sulfonyl chloride.

-

Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction (the "infinity" reading).

-

The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.

Visualizations

Reaction Mechanism

Caption: Sₙ2-type mechanism for nucleophilic attack on a sulfonyl chloride.

Experimental Workflow for Kinetic Analysis

Caption: General workflow for kinetic analysis using conductometry.

Conclusion

The electrophilicity of the sulfur atom in this compound is a critical determinant of its reactivity. Based on established electronic principles, the (4-tert-butylphenyl)methyl group is expected to be weakly electron-donating, thereby reducing the electrophilicity of the sulfur center relative to benzylsulfonyl chloride and aryl sulfonyl chlorides with electron-withdrawing substituents. This guide provides the necessary theoretical background and adaptable experimental protocols to enable researchers to synthesize, characterize, and quantitatively assess the reactivity of this compound. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify these processes. This comprehensive overview will aid in the effective application of this compound in various synthetic and drug development contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclodextrin effect on solvolysis of substituted benzoyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Methodological & Application

protocol for N-sulfonylation using (4-tert-butylphenyl)methanesulfonyl chloride

An N-sulfonylation reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of sulfonamides. This application note provides a detailed protocol for the N-sulfonylation of a primary or secondary amine using an arylsulfonyl chloride, with a focus on adapting the procedure for a specific reagent, (4-tert-butylphenyl)methanesulfonyl chloride. While specific literature on this particular sulfonylating agent is not abundant, the general principles of N-sulfonylation are well-established and can be applied with minor modifications.

General Principles of N-Sulfonylation

N-sulfonylation involves the reaction of an amine with a sulfonyl chloride in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base is required to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical and can significantly influence the reaction rate and yield.

Experimental Protocol: N-Sulfonylation of an Amine

This protocol outlines the general procedure for the N-sulfonylation of an amine with an arylsulfonyl chloride.

Materials:

-

Amine (primary or secondary)

-

This compound (or other sulfonyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add the base (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction parameters for N-sulfonylation reactions. The optimal conditions may vary depending on the specific amine and sulfonyl chloride used.

| Parameter | General Range/Options | Notes |

| Amine | 1.0 equivalent | Primary or secondary amines are suitable substrates. |

| Sulfonyl Chloride | 1.0 - 1.2 equivalents | The use of a slight excess of the sulfonyl chloride can help drive the reaction to completion. |

| Base | 1.1 - 1.5 equivalents | Common choices include triethylamine, DIPEA, and pyridine. The choice of base can affect the reaction rate and selectivity. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The solvent should be aprotic and able to dissolve the reactants. |

| Temperature | 0 °C to room temperature | The initial addition is often performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature. |

| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the amine and sulfonyl chloride and should be monitored by TLC. |

| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. For example, a study reported a 75% yield for a similar sulfonylation reaction. |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-sulfonylation protocol.

Caption: General workflow for the N-sulfonylation of an amine.

Logical Relationship in Sulfonamide Synthesis

The synthesis of a sulfonamide is a key step in the development of many pharmaceutical agents. The following diagram illustrates the logical relationship between the starting materials and the final product in this protocol.

Caption: Key components and conditions for N-sulfonylation.

Application Notes and Protocols for (4-tert-butylphenyl)methanesulfonyl chloride in Leaving Group Formation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

In the realm of organic synthesis, the transformation of a hydroxyl group—a notoriously poor leaving group—into a more reactive species is a critical step for facilitating nucleophilic substitution and elimination reactions. Sulfonate esters are widely recognized as excellent leaving groups due to the ability of the sulfonate anion to stabilize a negative charge through resonance. While methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are the most commonly employed reagents for this purpose, (4-tert-butylphenyl)methanesulfonyl chloride offers a valuable alternative with distinct properties.[1][2]

The (4-tert-butylphenyl)methanesulfonyl group, informally referred to as a "Bustab" group, provides a bulky and lipophilic character to the resulting sulfonate ester. This can influence the solubility, crystallinity, and reactivity of the intermediate, potentially offering advantages in specific synthetic contexts, such as in complex molecule synthesis where physical properties can significantly impact purification and handling.

Principle of Action

The conversion of an alcohol to a (4-tert-butylphenyl)methanesulfonate ester proceeds via the reaction of the alcohol with this compound in the presence of a non-nucleophilic base. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[3] A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

The resulting (4-tert-butylphenyl)methanesulfonate is an excellent leaving group, significantly more so than the original hydroxyl group. This is because the corresponding anion is a weak base, stabilized by the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3]

Comparison with Other Sulfonylating Agents

The choice of sulfonylating agent can impact reaction kinetics, product characteristics, and downstream applications. Below is a comparative summary of this compound with the more common methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

| Feature | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |

| Structure |

| CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl |

| Reactivity | Reactivity is generally comparable to other sulfonyl chlorides, though the bulky tert-butyl group may introduce steric hindrance in highly congested systems. | Generally more reactive due to its smaller size, leading to faster reaction times.[4] | Less reactive than MsCl due to the steric bulk of the aromatic ring.[4] |